molecular formula C27H26N4O3 B10897698 2-(3,4-dimethoxyphenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide

2-(3,4-dimethoxyphenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide

Cat. No.: B10897698
M. Wt: 454.5 g/mol
InChI Key: YYBABXCIXXOXDE-OGLMXYFKSA-N
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Description

2-(3,4-dimethoxyphenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide is a complex organic compound with a unique structure that combines a quinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide typically involves multiple steps. One common method includes the condensation of 2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide with 4-(dimethylamino)benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, affecting their function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethoxyphenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C27H26N4O3/c1-31(2)20-12-9-18(10-13-20)17-28-30-27(32)22-16-24(29-23-8-6-5-7-21(22)23)19-11-14-25(33-3)26(15-19)34-4/h5-17H,1-4H3,(H,30,32)/b28-17+

InChI Key

YYBABXCIXXOXDE-OGLMXYFKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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